

Application Notes and Protocols for Cell-Based Functional Assays of Revefenacin Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Revefenacin, marketed under the brand name Yupelri®, is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] As a competitive and reversible antagonist of muscarinic acetylcholine receptors (mAChRs), its primary mechanism of action is the inhibition of M3 receptors on airway smooth muscle, leading to bronchodilation.[3] **Revefenacin** exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5) but displays kinetic selectivity for the M3 receptor.[4][5]

These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of **revefenacin** and its active metabolite, THRX-195518. The included assays are fundamental for determining the binding affinity, functional potency, and tissue-specific effects of muscarinic antagonists in a preclinical setting.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of **revefenacin** and its major active metabolite, THRX-195518, at human muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)[5]



Compound	hM1	hM2	hM3	hM4	hM5
Revefenacin	0.50	0.34	0.67	0.49	3.30
THRX- 195518	1.3	2.1	1.8	1.6	11

Table 2: Muscarinic Receptor Binding Affinities (pKi)[4][5][6]

Compound	hM1	hM2	hM3	hM4	hM5
Revefenacin	9.30	9.47	9.17	9.31	8.48
THRX- 195518	8.89	8.68	8.74	8.80	7.96

Note: pKi values were calculated from the Ki values in Table 1 using the formula pKi = -log(Ki).

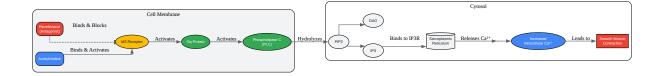
Table 3: Functional Antagonist Potency (pA2 / pIC50)[4][5][6]

Assay	Tissue/Cell Line	Agonist	Revefenacin	THRX-195518
Calcium Mobilization	CHO-K1 cells expressing hM3	Acetylcholine	~9.4 - 10.9 (Apparent pKi)	Not Reported
Isolated Tissue Contraction	Rat Trachea	Acetylcholine	Not Reported	t½ = 1.1 hours
Isolated Tissue Contraction	Guinea Pig Trachea	Acetylcholine	Not Reported	Not Reported
Isolated Tissue Contraction	Human Bronchus	Acetylcholine	Not Reported	Not Reported

Note: The apparent pKi for **revefenacin** in the calcium mobilization assay is reported as a range. The half-life ($t\frac{1}{2}$) for THRX-195518 in rat trachea indicates its duration of action.



Signaling Pathways and Experimental Workflows M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle

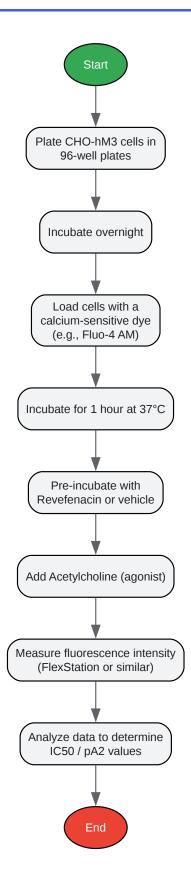


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Caption: M3 receptor signaling pathway in airway smooth muscle contraction.

Experimental Workflow: Calcium Mobilization Assay



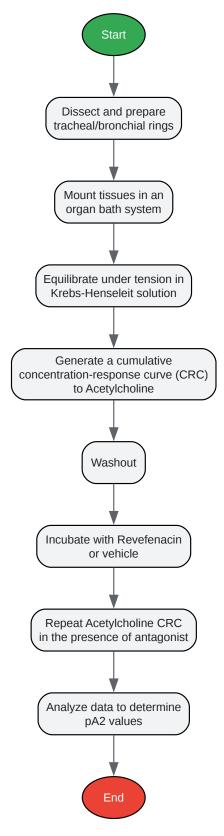


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Caption: Workflow for a calcium mobilization assay to assess antagonist activity.



Experimental Workflow: Isolated Tissue Contraction Assay





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Caption: Workflow for an isolated tissue contraction assay.

Experimental Protocols Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of **revefenacin** and its metabolites for human muscarinic receptor subtypes (M1-M5).

Materials:

- Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
- Non-specific Binding Control: Atropine (1 μΜ).
- Test Compounds: Revefenacin and THRX-195518.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Scintillation Cocktail.
- 96-well Filter Plates.
- Liquid Scintillation Counter.

Protocol:

- Prepare serial dilutions of revefenacin and THRX-195518 in assay buffer.
- In a 96-well plate, combine the test compound dilutions, [3H]-NMS (at a concentration close to its Kd), and cell membranes.
- For total binding wells, add assay buffer instead of the test compound.



- For non-specific binding wells, add atropine instead of the test compound.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Measure the radioactivity in a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of **revefenacin** at the human M3 muscarinic receptor.

Materials:

- Cells: CHO-K1 cells stably expressing the human M3 muscarinic receptor (CHO-hM3).
- Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Calcium-sensitive dye: Fluo-4 AM or a no-wash calcium assay kit.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Agonist: Acetylcholine.
- Test Compound: Revefenacin.
- 96-well black-walled, clear-bottom microplates.
- Fluorescence microplate reader with automated liquid handling (e.g., FlexStation).



Protocol:

- Seed CHO-hM3 cells into 96-well plates and incubate overnight.
- Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Typically, this involves a 1-hour incubation at 37°C.
- Prepare serial dilutions of revefenacin in assay buffer.
- Pre-incubate the cells with the revefenacin dilutions or vehicle for 15-30 minutes at room temperature.
- Place the cell plate in the fluorescence microplate reader.
- Record a baseline fluorescence reading.
- Add a pre-determined concentration of acetylcholine (typically EC₈₀) to all wells.
- Immediately measure the change in fluorescence intensity over time.
- Analyze the data to determine the IC50 of revefenacin in inhibiting the acetylcholineinduced calcium response. This can be used to calculate the antagonist's apparent pKi or pA2 value.

Isolated Tissue Contraction Assay

Objective: To evaluate the functional antagonist potency and duration of action of **revefenacin** on airway smooth muscle contraction.

Materials:

- Tissue: Trachea or bronchi from guinea pigs or humans.
- Physiological Salt Solution: Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- Agonist: Acetylcholine.



- Test Compound: Revefenacin.
- Organ bath system with isometric force transducers.

Protocol:

- Isolate the trachea or bronchi and place them in ice-cold Krebs-Henseleit solution.
- Prepare tissue rings (2-3 mm in width) and suspend them in the organ baths containing aerated Krebs-Henseleit solution at 37°C.
- Apply an optimal resting tension (e.g., 1 g for guinea pig trachea) and allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
- Generate a cumulative concentration-response curve to acetylcholine to determine the baseline contractile response.
- Wash the tissues to allow them to return to baseline tension.
- Incubate the tissues with a single concentration of revefenacin or vehicle for a defined period (e.g., 60 minutes).
- In the presence of revefenacin, repeat the cumulative concentration-response curve to acetylcholine.
- The rightward shift in the concentration-response curve is used to calculate the pA2 value, a
 measure of antagonist potency.
- To determine the duration of action, after incubation with revefenacin and washout, perform repeated acetylcholine challenges at various time points.

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